7-(-Hydroxyethyl)theophylline
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Overview
Description
Etofylline, also known as 7-(2-hydroxyethyl)theophylline, is a xanthine derivative and a member of the methylxanthine class of drugs, which also includes theophylline and caffeine. This compound is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Etofylline helps relax and open the airways in the lungs, making it easier for patients to breathe .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etofylline can be synthesized through the reaction of theophylline with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the hydroxyethyl group at the 7-position of the theophylline molecule .
Industrial Production Methods
In industrial settings, the production of etofylline involves the use of high-purity theophylline and ethylene oxide. The reaction is carried out in a reactor vessel under specific temperature and pressure conditions to optimize yield and purity. The product is then purified through crystallization and filtration processes to obtain pharmaceutical-grade etofylline .
Chemical Reactions Analysis
Types of Reactions
Etofylline undergoes various chemical reactions, including:
Oxidation: Etofylline can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert etofylline into its reduced forms.
Substitution: Etofylline can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of etofylline can produce etofylline oxides, while reduction can yield hydroxyethyl derivatives .
Scientific Research Applications
Etofylline has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Mechanism of Action
Etofylline exerts its therapeutic effects primarily by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in the relaxation of bronchial smooth muscles and reduction of bronchoconstriction. Additionally, etofylline possesses anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators such as histamine and leukotrienes .
Comparison with Similar Compounds
Etofylline is compared with other similar compounds such as theophylline and caffeine:
Theophylline: Both etofylline and theophylline are bronchodilators, but etofylline has a wider therapeutic window and fewer side effects.
List of Similar Compounds
- Theophylline
- Caffeine
- Aminophylline
- Dyphylline
Etofylline’s unique combination of bronchodilatory and anti-inflammatory properties, along with its improved safety profile, makes it a valuable compound in the treatment of respiratory conditions.
Properties
Molecular Formula |
C9H13N4O3+ |
---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C9H13N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5-6,14H,3-4H2,1-2H3/q+1 |
InChI Key |
MZZLGKPPDZEQSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCO |
Origin of Product |
United States |
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